molecular formula C13H21NO B1385444 N-(3-Isopropoxybenzyl)-2-propanamine CAS No. 1040683-60-0

N-(3-Isopropoxybenzyl)-2-propanamine

Cat. No. B1385444
CAS RN: 1040683-60-0
M. Wt: 207.31 g/mol
InChI Key: HNBQEMQVYYHILT-UHFFFAOYSA-N
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Description

“(3-isopropoxybenzyl)amine” is a chemical compound with the CAS Number: 400771-44-0. It has a molecular weight of 165.24 and its IUPAC name is (3-isopropoxyphenyl)methanamine .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : The compound N-(3-Isopropoxybenzyl)-2-propanamine is involved in the synthesis of novel derivatives, as seen in the design of N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives (Z. Jing, 2010).
  • Complex Formation : It's used in the synthesis of optically active Lu(III) and Yb(III) complexes, which have potential applications in materials science and coordination chemistry (Y. Yamada et al., 2016).

Analytical and Spectrometric Studies

  • Analytical Characterization : N-(3-Isopropoxybenzyl)-2-propanamine derivatives are studied for their mass spectral analysis, aiding in the differentiation and identification of complex organic molecules (S. Borth et al., 2000).
  • Spectroscopy and Drug Analysis : In the field of drug testing and toxicology, the compound's derivatives are characterized using techniques like high-performance liquid chromatography and tandem mass spectrometry (J. Poklis et al., 2014).

Biological and Pharmacological Research

  • Receptor Interaction Studies : Derivatives of N-(3-Isopropoxybenzyl)-2-propanamine are investigated for their interaction with receptors, particularly in the context of psychoactive substances, providing insights into pharmacological and neurochemical pathways (A. Rickli et al., 2015).
  • Enzymatic Synthesis : The compound is also used in asymmetric bioreduction processes for producing specific enantiomers of pharmaceutical importance, such as in the synthesis of (S)-duloxetine, an antidepressant drug (Taiqiang Sun et al., 2017).

Structural and Materials Science

  • Structural Studies : Research on N-(3-Isopropoxybenzyl)-2-propanamine derivatives includes investigations into their crystal structures and properties, which is crucial for the development of new materials and understanding molecular interactions (Y. Yamada et al., 2010).

properties

IUPAC Name

N-[(3-propan-2-yloxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10(2)14-9-12-6-5-7-13(8-12)15-11(3)4/h5-8,10-11,14H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBQEMQVYYHILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Isopropoxybenzyl)-2-propanamine

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